![molecular formula C14H23NO2 B395113 N-(2-hydroxypropyl)adamantane-1-carboxamide CAS No. 385378-05-2](/img/structure/B395113.png)
N-(2-hydroxypropyl)adamantane-1-carboxamide
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Overview
Description
N-(2-Hydroxypropyl)adamantane-1-carboxamide is a chemical compound with the empirical formula C14H23NO2 and a molecular weight of 237.34 . It is a solid substance .
Synthesis Analysis
The synthesis of N-(2-Hydroxypropyl)adamantane-1-carboxamide and similar compounds often involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine . Another method involves the reaction of 1-adamantyl nitrate in sulfuric acid media .Molecular Structure Analysis
The molecular structure of N-(2-Hydroxypropyl)adamantane-1-carboxamide is characterized by the empirical formula C14H23NO2 . The SMILES string representation of the molecule isO=C(NCC(O)C)C12C[C@@]3([H])CC@([H])CC@([H])C3
. Chemical Reactions Analysis
Adamantane derivatives, including N-(2-Hydroxypropyl)adamantane-1-carboxamide, can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
N-(2-Hydroxypropyl)adamantane-1-carboxamide is a solid substance . Its molecular weight is 237.34 .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
N-(2-hydroxypropyl)adamantane-1-carboxamide: is utilized in medicinal chemistry for the design and synthesis of new drugs. Its adamantane core provides a hydrophobic scaffold that can interact with biological membranes and proteins, making it a valuable moiety in the development of therapeutic agents .
Catalyst Development
The compound’s unique structure allows for its use in catalyst development. It can serve as a ligand or a structural modifier in catalytic systems, potentially enhancing the efficiency and selectivity of chemical reactions .
Nanomaterials
Due to its robust and stable cage-like structure, N-(2-hydroxypropyl)adamantane-1-carboxamide is explored in the creation of nanomaterials. It can be incorporated into the design of nano-sized carriers for drug delivery or as a building block for nanocomposites .
Polymer Science
The adamantane derivative can be polymerized to create high-performance polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in advanced materials and coatings .
Bioactive Compounds
Researchers are investigating the bioactive properties of adamantane derivativesN-(2-hydroxypropyl)adamantane-1-carboxamide may lead to the discovery of compounds with significant biological activity, including antiviral, antibacterial, or anticancer properties .
High-Energy Fuels and Oils
The high reactivity of adamantane derivatives makes them suitable candidates for the synthesis of high-energy fuels and oils. Their stability under extreme conditions is advantageous for applications in aerospace and other demanding environments .
Quantum-Chemical Calculations
The electronic structure of adamantane derivatives is a subject of quantum-chemical calculations. These studies help elucidate the mechanisms of chemical transformations and the potential for creating new materials based on synthetic nanodiamonds .
Stimulus-Responsive Materials
N-(2-hydroxypropyl)adamantane-1-carboxamide: can be used to develop materials that respond to external stimuli, such as temperature or pH changes. These materials have applications in smart coatings and responsive drug delivery systems .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxypropyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9(16)8-15-13(17)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGQXFTYNRGCOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)adamantane-1-carboxamide |
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